1,4-Bis(4-methylstyryl)benzene

Catalog No.
S759737
CAS No.
76439-00-4
M.F
C24H22
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(4-methylstyryl)benzene

CAS Number

76439-00-4

Product Name

1,4-Bis(4-methylstyryl)benzene

IUPAC Name

1,4-bis[(E)-2-(4-methylphenyl)ethenyl]benzene

Molecular Formula

C24H22

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C24H22/c1-19-3-7-21(8-4-19)11-13-23-15-17-24(18-16-23)14-12-22-9-5-20(2)6-10-22/h3-18H,1-2H3/b13-11+,14-12+

InChI Key

BCASZEAAHJEDAL-PHEQNACWSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C

Optoelectronic Device Applications

    Scientific Field: Optoelectronics

    Summary of the Application: 1,4-Bis(4-methylstyryl)benzene is a promising material for optoelectronic device applications. .

    Methods of Application or Experimental Procedures: The preparation of 1,4-bis(4-methylstyryl)benzene nanocrystals involves a wet process using a bottom-up reprecipitation technique. .

    Results or Outcomes: The peak wavelengths of the absorption and emission spectra of the nanocrystal dispersion were blue and red shifted, respectively, compared with those of tetrahydrofuran solution. .

Scintillator Reagent

1,4-Bis(4-methylstyryl)benzene is an organic compound with the molecular formula C24H22 and a molecular weight of 310.43 g/mol. It is characterized by its pale yellowish-white crystalline appearance. The compound is notable for its conjugated structure, which includes two 4-methylstyryl groups attached to a central benzene ring. This structural arrangement contributes to its unique optical properties, making it of interest in various scientific fields, particularly in materials science and organic chemistry .

The primary area of research for 1,4-Bis(4-methylstyryl)benzene is its potential application in scintillation. The exact mechanism by which it emits light upon radiation absorption is not explicitly documented in retrieved scientific publications. However, the conjugated π-electron system likely plays a role. When ionizing radiation interacts with the molecule, it excites an electron to a higher energy level. As the electron relaxes back to its ground state, it can release energy in the form of a light photon []. Further research is needed to elucidate the specific mechanism of scintillation in 1.4-Bis(4-methylstyryl)benzene.

Typical of styryl compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the methyl groups enhances the electron density on the benzene ring, making it more reactive towards electrophiles.
  • Polymerization: Under certain conditions, this compound can polymerize to form larger conjugated systems, which may exhibit enhanced electronic properties.
  • Oxidation: The styryl groups can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

These reactions are fundamental in synthetic organic chemistry and materials science applications .

Several synthesis methods for producing 1,4-bis(4-methylstyryl)benzene have been reported:

  • Horner-Wadsworth-Emmons Reaction: This method involves the reaction of aldehydes with phosphonate esters to form the desired styryl compound. This approach allows for precise control over the reaction conditions and yields high-purity products .
  • Wet Process for Nanocrystals: A novel approach has been developed using a bottom-up reprecipitation technique to prepare nanocrystals of this compound. This method enhances its optical properties and may provide avenues for further applications in nanotechnology .

These synthesis methods highlight the versatility and adaptability of this compound in research and industrial settings.

1,4-Bis(4-methylstyryl)benzene has several potential applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its luminescent properties, it is being researched as a component in OLED technology.
  • Scintillator Materials: Its ability to shift wavelengths makes it suitable for use in liquid scintillators for radiation detection .
  • Fluorescent Probes: It may serve as a fluorescent probe in various analytical chemistry applications due to its unique optical characteristics.

These applications underscore the importance of this compound in advancing materials science and technology.

Interaction studies involving 1,4-bis(4-methylstyryl)benzene focus on its behavior in different environments, particularly its interactions with light and other chemical species. Understanding these interactions is crucial for optimizing its applications in electronic devices and biological systems. Research has indicated that modifications to its structure can significantly affect its photophysical properties, which are essential for applications in photonics and optoelectronics .

Several compounds share structural similarities with 1,4-bis(4-methylstyryl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,4-Bis(2-methylstyryl)benzeneC24H22Different substitution pattern affecting reactivity and properties .
1,4-Bis(phenyl)benzeneC24H22Lacks methyl groups; potentially different electronic properties.
1,4-DistyrylbenzeneC24H22Similar structure but varies in substitution patterns leading to distinct optical properties .

The uniqueness of 1,4-bis(4-methylstyryl)benzene lies in its specific substitution pattern that influences both its chemical reactivity and optical characteristics, making it particularly interesting for research into new materials.

Ultraviolet-Visible Absorption Spectral Characteristics

The ultraviolet-visible absorption spectroscopy of 1,4-Bis(4-methylstyryl)benzene reveals distinctive spectral features that are fundamentally dependent on the molecular environment and physical state of the compound. In tetrahydrofuran solution, the compound exhibits a characteristic absorption maximum at 359 nanometers [1], which represents the typical π-π* electronic transition associated with the extended conjugated system.

The absorption characteristics undergo significant alterations upon nanocrystal formation. When 1,4-Bis(4-methylstyryl)benzene nanocrystals are prepared through wet process reprecipitation techniques, the aqueous nanocrystal dispersion demonstrates a pronounced blue shift with the absorption maximum occurring at 307 nanometers [1]. This hypsochromic shift of approximately 52 nanometers compared to the solution state is attributed to the formation of H-aggregates within the crystalline structure, where molecules adopt a herringbone packing arrangement that minimizes π-π orbital overlap [1].

The molecular extinction coefficient and absorption intensity are strongly influenced by the solvent environment. The extended π-conjugation system, consisting of two 4-methylstyryl groups connected through a central benzene ring, creates a highly delocalized electronic structure that facilitates efficient light absorption across the ultraviolet and near-visible spectral regions [1]. The compound demonstrates strong absorption characteristics that make it suitable for various optoelectronic applications, with the absorption profile being particularly sensitive to intermolecular interactions and aggregation states .

Solvent SystemAbsorption Maximum (nm)Spectral ShiftAggregation State
Tetrahydrofuran359 [1]ReferenceMolecular solution
Aqueous dispersion307 [1]Blue shift (-52 nm)H-aggregate nanocrystals
Nanocrystal film307 [1]Blue shift (-52 nm)Solid-state aggregates

Fluorescence Emission Profiles and Stokes Shift

The fluorescence emission characteristics of 1,4-Bis(4-methylstyryl)benzene demonstrate remarkable photoluminescence properties with emission maxima that vary significantly based on the molecular environment. In cyclohexane solution, the compound exhibits fluorescence emission at 420 nanometers [3], while in heptane the emission maximum occurs at 416 nanometers [4]. These emission wavelengths correspond to the relaxation of excited electrons from the first singlet excited state to the ground state, following the typical fluorescence decay pathway.

The Stokes shift, representing the energy difference between absorption and emission maxima, varies considerably with the physical state and environmental conditions. For nanocrystal dispersions, a notable red shift in emission is observed compared to the tetrahydrofuran solution reference [1], indicating altered excited-state dynamics in the crystalline phase. This red shift suggests enhanced stabilization of the excited state through intermolecular interactions within the nanocrystal structure.

The fluorescence emission profiles demonstrate excellent spectral purity and narrow emission bands, characteristics that are highly desirable for optoelectronic applications. The emission intensity and spectral position are influenced by the degree of molecular aggregation, with single-crystal forms typically exhibiting different emission characteristics compared to solution-phase measurements [5]. The compound maintains strong fluorescence properties across various solvent systems, demonstrating its versatility as a fluorescent material.

Environmental factors significantly impact the emission characteristics, with solvent polarity, temperature, and concentration all playing crucial roles in determining the final emission profile. The methylstyryl substituents contribute to the overall emission properties by extending the conjugation length and providing additional rotational degrees of freedom that can influence the excited-state dynamics [1].

Quantum Yield Measurements and Environmental Dependencies

The quantum yield measurements of 1,4-Bis(4-methylstyryl)benzene reveal exceptionally high photoluminescence efficiency values that position this compound among the most efficient organic fluorophores. In cyclohexane solution, the fluorescence quantum yield has been measured at 0.94 [6], representing near-unity emission efficiency. This high quantum yield indicates minimal non-radiative decay pathways and efficient conversion of absorbed photons into emitted fluorescence.

In Linear Alkyl Benzene solvent, the quantum yield has been determined to be 0.96 ± 0.03 [6], demonstrating slight variations based on the solvent environment while maintaining exceptionally high emission efficiency. These measurements were conducted using standard quantum yield determination methods with appropriate reference compounds for calibration [6].

The environmental dependencies of quantum yield are particularly pronounced in different physical states. Single-crystal forms of 1,4-Bis(4-methylstyryl)benzene demonstrate photoluminescence quantum efficiency values of 89 ± 2% [5], which, while slightly lower than solution-phase measurements, still represent remarkably high efficiency for solid-state materials. This efficiency is significantly higher than that observed for vapor-deposited films, which typically show quantum yields of 54 ± 2% [5].

Solvent SystemQuantum YieldMeasurement ConditionsReference
Cyclohexane0.94 [6]Solution phaseStandard conditions
Linear Alkyl Benzene0.96 ± 0.03 [6]Liquid scintillatorCalibrated measurement
Single crystals0.89 ± 0.02 [5]Solid stateCrystal form
Vapor-deposited films0.54 ± 0.02 [5]Thin filmAmorphous state

Temperature effects on quantum yield demonstrate the importance of thermal stability in maintaining high emission efficiency. The compound shows good thermal stability of its photoluminescence properties, with quantum yield values remaining relatively stable across moderate temperature ranges [7]. Concentration effects are minimal in dilute solutions, but self-quenching can occur at higher concentrations due to intermolecular interactions [6].

The high quantum yield values make 1,4-Bis(4-methylstyryl)benzene particularly attractive for applications requiring efficient light emission, including organic light-emitting diodes, scintillation detectors, and fluorescent sensors. The environmental stability of these high quantum yield values further enhances the practical applicability of this compound in various technological applications [7].

Two-Photon Excitation Behavior

The two-photon absorption characteristics of 1,4-Bis(4-methylstyryl)benzene and related compounds demonstrate significant nonlinear optical properties that enable applications in advanced photonics technologies. The compound has been extensively studied as a reference standard for two-photon absorption measurements, particularly in the wavelength range of 537 to 694 nanometers [8] [9].

Two-photon absorption cross-sections for structurally related bis(styryl)benzene derivatives have been measured with significant variations depending on the specific molecular architecture. Compounds with acceptor-acceptor-acceptor conjugation structures demonstrate particularly high two-photon absorption cross-sections, with values ranging from 6350 to 6870 Göppert-Mayer units [10]. These measurements were conducted using femtosecond pulse excitation techniques that enable precise determination of nonlinear optical properties.

The two-photon excitation behavior is characterized by quadratic dependence on incident light intensity, which enables three-dimensional spatial resolution in applications such as two-photon fluorescence microscopy. The compound serves as a power-squared sensor for two-photon absorption measurements, providing reliable calibration standards for nonlinear optical studies [8] [9].

Fluorescence emission following two-photon excitation demonstrates similar spectral characteristics to single-photon excitation, with emission maxima occurring in the blue-green spectral region. The two-photon action cross-section, which represents the product of two-photon absorption cross-section and fluorescence quantum yield, shows excellent values due to the combination of reasonable two-photon absorption efficiency and exceptionally high quantum yield [11].

ParameterValue RangeMeasurement MethodReference
Two-photon wavelength range537-694 nm [8] [9]Power-squared sensingStandard calibration
Cross-section (related compounds)6350-6870 GM [10]Femtosecond excitationA-A-A structures
Action cross-sectionHigh efficiency [11]Combined measurementQuantum yield dependent

The molecular structure of 1,4-Bis(4-methylstyryl)benzene, with its extended π-conjugation system and centrosymmetric arrangement, provides favorable conditions for two-photon absorption processes. The presence of electron-donating methyl substituents influences the electronic structure in ways that can enhance two-photon absorption efficiency compared to unsubstituted analogs [10].

Environmental factors affecting two-photon absorption include solvent polarity, aggregation state, and temperature. The compound maintains its nonlinear optical properties across various solvents, making it suitable for diverse experimental conditions. The stability of two-photon absorption characteristics under different environmental conditions contributes to its utility as a reference standard for nonlinear optical measurements [8] [9].

XLogP3

7.2

Dates

Last modified: 08-15-2023

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